

Application Notes and Protocols for In Vitro Efficacy Testing of BMS-813160

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-813160

Cat. No.: B606254

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3] These receptors, and their respective primary ligands (CCL2 for CCR2, and CCL3, CCL4, CCL5 for CCR5), are key mediators in the migration and infiltration of monocytes, macrophages, and T cells to sites of inflammation and within the tumor microenvironment.[1][2][4] Consequently, dual inhibition of CCR2 and CCR5 by **BMS-813160** presents a promising therapeutic strategy for various inflammatory diseases and cancers.[2][5]

These application notes provide detailed protocols for a suite of in vitro assays to characterize the efficacy of **BMS-813160**. The assays are designed to assess the compound's binding affinity, functional inhibition of receptor signaling, and its effect on chemokine-driven cell migration.

Quantitative Data Summary

The following tables summarize the in vitro potency of **BMS-813160** across various assays. This data is crucial for determining the appropriate concentration ranges for experimental use.

Table 1: Receptor Binding Affinity of **BMS-813160**

Target	Assay Type	Ligand	Cell System/Membrane Source	IC50 (nM)
Human CCR2	Radioligand Binding	^{125}I -CCL2	Human Peripheral Blood Mononuclear Cells (PBMCs)	6.2 ± 2.7
Human CCR5	Radioligand Binding	^{125}I -MIP-1 β	Human Peripheral T Cells	3.6 ± 1.8
Mouse CCR2	Radioligand Binding	^{125}I -CCL2	Mouse Cells	45

Data sourced from ACS Med Chem Lett. 2021, 12, 11, 1753–1758 and MedchemExpress product datasheet.[\[1\]](#)[\[2\]](#)

Table 2: Functional Inhibitory Activity of **BMS-813160**

Target	Assay Type	Ligand	Cell System	IC50 (nM)
Human CCR2	Chemotaxis	CCL2	Human THP-1 Cells	0.8 ± 0.8
Human CCR5	Chemotaxis	MIP-1 β	Human Peripheral T Cells	1.1 ± 0.6
Human CCR2	CD11b Upregulation	CCL2	Human Whole Blood	4.8 ± 2.7
Human CCR5	CD11b Upregulation	MIP-1 β	Human Whole Blood	5.7 ± 2.4

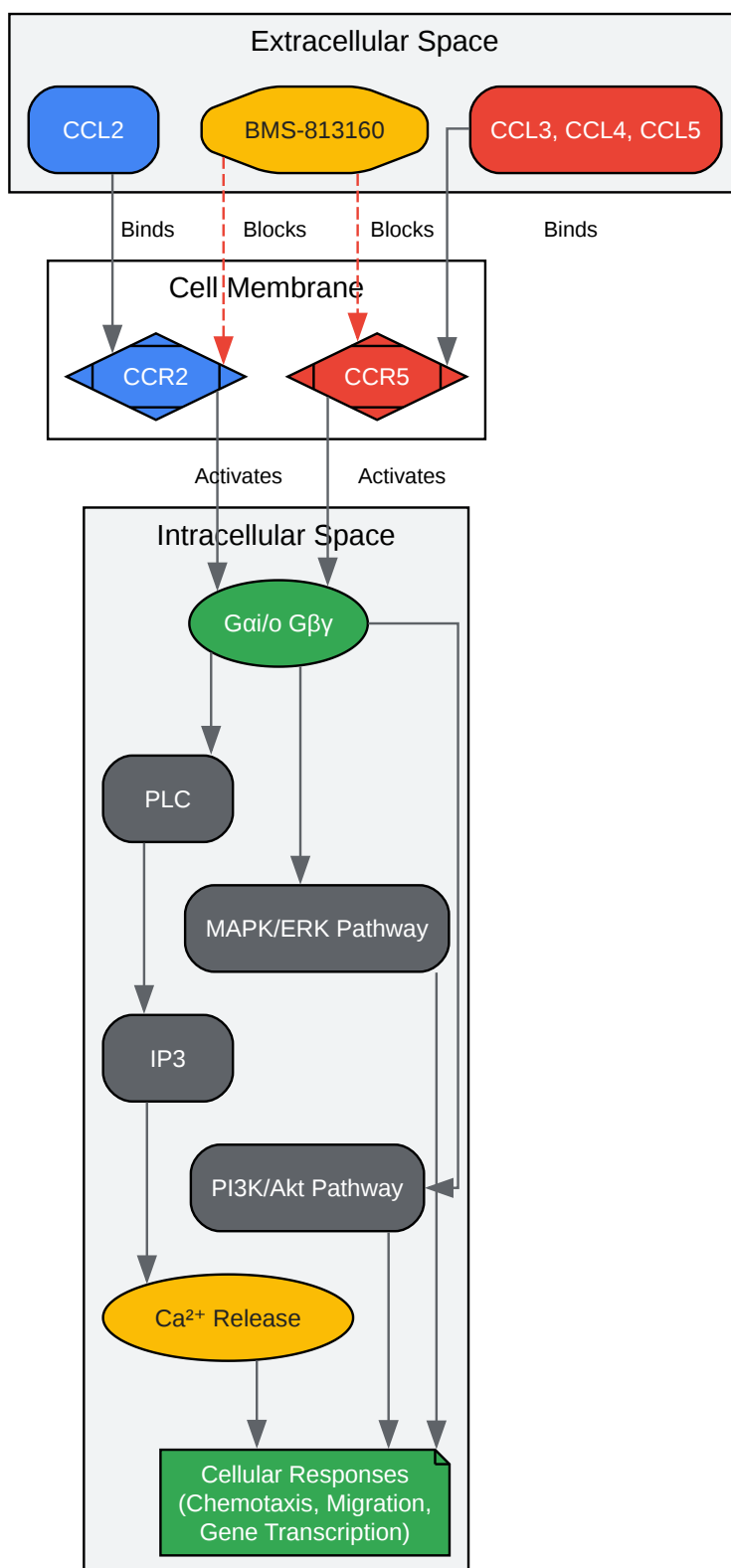
Data sourced from ACS Med Chem Lett. 2021, 12, 11, 1753–1758 and MedchemExpress product datasheet.[\[1\]](#)[\[2\]](#)

Table 3: Selectivity Profile of **BMS-813160**

Target	Assay Type	IC50 (μM)
Human CCR1	Binding	>25
Human CCR4	Binding	>40
Human CXCR2	Binding	>40

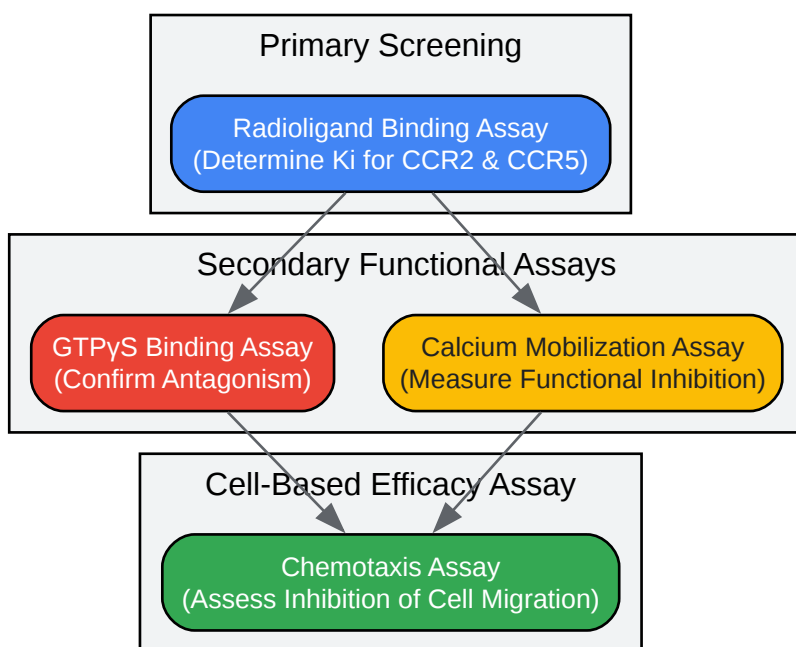
Data sourced from MedchemExpress product datasheet.[\[1\]](#)

Signaling Pathways and Experimental Workflow



[Click to download full resolution via product page](#)

Caption: CCR2/CCR5 signaling and the inhibitory action of **BMS-813160**.



[Click to download full resolution via product page](#)

Caption: In vitro testing workflow for **BMS-813160**.

Experimental Protocols

Radioligand Binding Assay

This assay measures the ability of **BMS-813160** to compete with a radiolabeled ligand for binding to CCR2 or CCR5.

Materials:

- Cell Membranes: Membranes prepared from cells expressing human CCR2 (e.g., U2OS-CCR2) or CCR5 (e.g., CCR5 L1.2 cells).
- Radioligands: [¹²⁵I]-CCL2 for CCR2 and [¹²⁵I]-MIP-1β for CCR5.
- Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
- Wash Buffer: 50 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4.
- **BMS-813160**: Serial dilutions in assay buffer.

- Unlabeled Ligand: High concentration of unlabeled CCL2 or MIP-1 β for non-specific binding determination.
- 96-well Filter Plates: With glass fiber filters (e.g., Millipore MultiScreen).
- Scintillation Counter.

Protocol:

- Plate Setup:
 - Total Binding: 25 μ L Assay Buffer, 25 μ L [125 I]-ligand, 50 μ L cell membranes.
 - Non-specific Binding (NSB): 25 μ L unlabeled ligand (e.g., 1 μ M), 25 μ L [125 I]-ligand, 50 μ L cell membranes.
 - **BMS-813160** Competition: 25 μ L of each **BMS-813160** dilution, 25 μ L [125 I]-ligand, 50 μ L cell membranes.
- Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.
- Filtration: Transfer the contents to the filter plate and wash rapidly with ice-cold Wash Buffer using a vacuum manifold.
- Drying: Dry the filters completely.
- Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of **BMS-813160** to determine the IC₅₀ value.

Calcium Mobilization Assay

This functional assay measures the inhibition of ligand-induced intracellular calcium release by **BMS-813160**.

Materials:

- Cells: CCR2 or CCR5 expressing cells (e.g., THP-1, U87.CD4.CCR5).
- Calcium-sensitive Dye: Fluo-4 AM or similar.
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Ligands: Recombinant human CCL2 or CCL5 (RANTES).
- **BMS-813160**: Serial dilutions.
- Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR).

Protocol:

- Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and culture overnight.
- Dye Loading: Remove culture medium and add the calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C.
- Washing: Gently wash the cells with Assay Buffer to remove excess dye.
- Compound Pre-incubation: Add **BMS-813160** dilutions to the wells and incubate for 15-30 minutes.
- Measurement:
 - Place the plate in the fluorescence plate reader.
 - Establish a baseline fluorescence reading.
 - Inject the appropriate ligand (CCL2 for CCR2, CCL5 for CCR5) and immediately measure the change in fluorescence over time.
- Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage inhibition of the ligand-induced calcium flux for each **BMS-813160** concentration and determine the IC₅₀ value.

Chemotaxis Assay (Boyden Chamber/Transwell)

This assay directly assesses the ability of **BMS-813160** to block the migration of cells towards a chemoattractant.^{[4][6][7]}

Materials:

- Cells: CCR2 or CCR5 expressing cells (e.g., primary human monocytes, THP-1).
- Transwell Inserts: With appropriate pore size (e.g., 5 µm for monocytes).
- Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.
- Chemoattractants: Recombinant human CCL2 or CCL5.
- **BMS-813160**: Serial dilutions.
- Staining Solution: Crystal Violet or a fluorescent nuclear stain (e.g., DAPI).

Protocol:

- Cell Preparation: Serum-starve cells for 4-6 hours. Resuspend cells in Chemotaxis Buffer.
- Compound Pre-treatment: Incubate the cell suspension with various concentrations of **BMS-813160** for 30 minutes at 37°C.
- Assay Setup:
 - Add Chemotaxis Buffer containing the chemoattractant to the lower wells of a 24-well plate.
 - Place the transwell inserts into the wells.
 - Add the pre-treated cell suspension to the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for migration (e.g., 2-4 hours).
- Quantification:

- Remove non-migrated cells from the top surface of the insert membrane with a cotton swab.
- Fix and stain the migrated cells on the bottom surface of the membrane.
- Count the number of migrated cells per field of view using a microscope.
- Data Analysis: Calculate the percentage of migration inhibition for each **BMS-813160** concentration relative to the vehicle control and determine the IC50 value.

GTPyS Binding Assay

This functional assay measures the activation of G-proteins coupled to CCR2/CCR5 and the antagonistic effect of **BMS-813160**.

Materials:

- Cell Membranes: From cells expressing CCR2 or CCR5.
- [³⁵S]GTPyS: Radiolabeled non-hydrolyzable GTP analog.
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 μM GDP, pH 7.4.
- Ligands: Recombinant human CCL2 or CCL5.
- **BMS-813160**: Serial dilutions.
- 96-well Filter Plates and Scintillation Counter.

Protocol:

- Reaction Setup: In a 96-well plate, combine cell membranes, **BMS-813160** dilutions, and the respective chemokine ligand (CCL2 or CCL5).
- Pre-incubation: Incubate for 30 minutes at 30°C to allow ligand and antagonist binding.
- Initiate Reaction: Add [³⁵S]GTPyS to each well to start the G-protein activation.
- Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

- Termination and Filtration: Stop the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.
- Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.
- Data Analysis: Determine the agonist-stimulated [^{35}S]GTPyS binding. Plot the percentage inhibition of this stimulation against the log concentration of **BMS-813160** to calculate the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Efficacy Testing of BMS-813160]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606254#in-vitro-models-for-testing-bms-813160-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com